Lobeline, (+)-
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Overview
Description
Lobeline, (+)- is a piperidine alkaloid found in various plants, particularly those in the genus Lobelia, including Indian tobacco (Lobelia inflata), Devil’s tobacco (Lobelia tupa), great lobelia (Lobelia siphilitica), Lobelia chinensis, and Hippobroma longiflora . In its pure form, it is a white amorphous powder that is freely soluble in water . Lobeline has been studied for its potential therapeutic uses, including as a smoking cessation aid and for the treatment of other drug addictions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lobeline can be synthesized through various chemical routes. One common method involves the condensation of 2,6-dimethylpiperidine with benzaldehyde, followed by reduction and cyclization . Another method involves the use of a ring-closing double aza-Michael reaction to synthesize lobelanine, which can then be converted to lobeline .
Industrial Production Methods: Industrial production of lobeline typically involves the extraction of the compound from Lobelia inflata. The plant material is harvested, dried, and then subjected to solvent extraction to isolate lobeline. The extracted compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Lobeline undergoes various chemical reactions, including:
Oxidation: Lobeline can be oxidized to form lobelanidine and other related compounds.
Reduction: Reduction of lobeline can yield lobelanine.
Substitution: Lobeline can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation: Lobelanidine and related compounds.
Reduction: Lobelanine.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Lobeline has a wide range of scientific research applications:
Mechanism of Action
Lobeline exerts its effects through multiple mechanisms:
Nicotinic Acetylcholine Receptors: Lobeline acts as a mixed agonist-antagonist at nicotinic acetylcholine receptors, binding at the subunit interfaces of the extracellular domain.
Dopamine Release: It stimulates dopamine release to a moderate extent when administered alone but reduces the dopamine release caused by methamphetamine.
Dopamine and Serotonin Reuptake Inhibition: Lobeline inhibits the reuptake of dopamine and serotonin.
μ-Opioid Receptors: It acts as an antagonist at μ-opioid receptors.
P-Glycoprotein Inhibition: Lobeline is a P-glycoprotein inhibitor, which may reduce chemotherapeutic resistance in cancer.
Comparison with Similar Compounds
Lobeline is unique among similar compounds due to its multiple mechanisms of action and its potential therapeutic uses. Similar compounds include:
Sedamine: An alkaloid found in plants of the genus Sedum, known to inhibit pea seedlings amine oxidase.
Lobeline’s ability to interact with multiple receptor systems and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Key on ui mechanism of action |
Lobeline inhibits nicotine-evoked dopamine release and [3H]nicotine binding, thus acting as a potent antagonist at both alpha3beta2(*) and alpha4beta2(*) neuronal nicotinic receptor subtypes. However, lobeline does not release dopamine from its presynaptic terminal, but appears to induce the metabolism of dopamine intraneuronally. Reevaluation of the mechanism by which lobeline alters dopamine function reveals that its primary mechanism is inhibition of dopamine uptake and promotion of dopamine release from the storage vesicles within the presynaptic terminal, via an interaction with the tetrabenazine-binding site on the vesicular monoamine transporter (VMAT2). Thus, lobeline appears to perturb the fundamental mechanisms of dopamine storage and release. Based on its neurochemical mechanism, the ability of lobeline to functionally antagonize the neurochemical and behavioral effects of the psychostimulants amphetamine and methamphetamine was examined. Lobeline was found to inhibit the amphetamine-induced release of dopamine in vitro, and amphetamine-induced hyperactivity, drug discrimination, and self-administration. |
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CAS No. |
134-65-6 |
Molecular Formula |
C22H27NO2 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
2-[(2S,6R)-6-[(2R)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone |
InChI |
InChI=1S/C22H27NO2/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18/h2-7,9-12,19-21,24H,8,13-16H2,1H3/t19-,20+,21-/m1/s1 |
InChI Key |
MXYUKLILVYORSK-QHAWAJNXSA-N |
Isomeric SMILES |
CN1[C@H](CCC[C@H]1CC(=O)C2=CC=CC=C2)C[C@H](C3=CC=CC=C3)O |
Canonical SMILES |
CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O |
Origin of Product |
United States |
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